molecular formula C13H25NO3 B14467032 (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol CAS No. 67243-04-3

(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol

Katalognummer: B14467032
CAS-Nummer: 67243-04-3
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: NJMZSXOPQBPURM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an imino group, and two methoxy groups attached to a pentanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol typically involves the reaction of cyclohexylamine with a suitable aldehyde or ketone, followed by the introduction of methoxy groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the imino group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance its solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-2-ol: Similar structure but with a different position of the hydroxyl group.

    (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-one: Contains a carbonyl group instead of a hydroxyl group.

    (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness: (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

67243-04-3

Molekularformel

C13H25NO3

Molekulargewicht

243.34 g/mol

IUPAC-Name

4-cyclohexylimino-5,5-dimethoxypentan-1-ol

InChI

InChI=1S/C13H25NO3/c1-16-13(17-2)12(9-6-10-15)14-11-7-4-3-5-8-11/h11,13,15H,3-10H2,1-2H3

InChI-Schlüssel

NJMZSXOPQBPURM-UHFFFAOYSA-N

Kanonische SMILES

COC(C(=NC1CCCCC1)CCCO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.